4,6-Dimethylthieno[3,4-b]thiophene-2-carboxylic acid
Description
Properties
IUPAC Name |
4,6-dimethylthieno[2,3-c]thiophene-2-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8O2S2/c1-4-6-3-7(9(10)11)13-8(6)5(2)12-4/h3H,1-2H3,(H,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHHDPBDSCYVCTP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=C(SC2=C(S1)C)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4,6-Dimethylthieno[3,4-b]thiophene-2-carboxylic acid involves several steps. One common method includes the monolithiation of 3,4-dibromothiophene, followed by the addition of elemental sulfur and chloroacetic acid to form the desired carboxylic acid . Industrial production methods often involve similar synthetic routes but on a larger scale, ensuring high purity and yield .
Chemical Reactions Analysis
4,6-Dimethylthieno[3,4-b]thiophene-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions typically involve reagents such as lithium aluminum hydride.
Substitution: Electrophilic substitution reactions can occur at the thiophene rings, often using reagents like bromine or chlorine.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while reduction can yield thiols or thioethers .
Scientific Research Applications
4,6-Dimethylthieno[3,4-b]thiophene-2-carboxylic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4,6-Dimethylthieno[3,4-b]thiophene-2-carboxylic acid involves its interaction with various molecular targets and pathways. In biological systems, it can interact with enzymes and receptors, leading to its observed biological effects. For example, its anti-inflammatory properties may be due to the inhibition of specific enzymes involved in the inflammatory response .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below summarizes key structural and physicochemical differences among related thiophene derivatives:
Key Observations:
- Bromine in 4,6-dibromo derivatives increases molecular weight and reactivity, enabling cross-coupling reactions critical for organic semiconductors . Dihydro analogs (e.g., 7712-05-2) serve as synthetic intermediates due to their reduced aromaticity, facilitating further functionalization . Diarylated derivatives exhibit enhanced lipophilicity and binding affinity, correlating with biological activity in anti-inflammatory and antioxidant applications .
Molecular Weight and Applications :
- Lower molecular weight compounds (e.g., thiophene-2-carboxylic acid) are simpler and used in basic research, while heavier analogs (e.g., dibromo, diarylated) are tailored for specialized roles in materials science or drug discovery.
Biological Activity
4,6-Dimethylthieno[3,4-b]thiophene-2-carboxylic acid (CAS No. 2241141-24-0) is a heterocyclic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacokinetics, and applications in various fields such as medicine and biotechnology.
- Molecular Formula : C9H8O2S2
- Molecular Weight : 212.29 g/mol
The specific biological targets and mechanisms of action for this compound are still under investigation. However, preliminary studies suggest that it may interact with various cellular pathways:
- Target Identification : Current research has not definitively identified the primary targets of this compound, indicating that further studies are necessary to elucidate its biological interactions.
- Mode of Action : While the exact mode of action remains unclear, it is anticipated that ongoing research will reveal how this compound interacts with cellular targets and contributes to its biological effects.
Pharmacokinetics
The Absorption, Distribution, Metabolism, and Excretion (ADME) properties of this compound are currently being studied. These properties are crucial for understanding the bioavailability of the compound and how effectively it reaches target sites within the body.
Antiviral and Antimicrobial Properties
Research indicates that compounds related to thieno[3,4-b]thiophenes have shown potential as antiviral and antimicrobial agents. The structural characteristics of this compound may contribute to similar bioactivity.
Applications in Research
This compound has potential applications in various fields:
- Organic Electronics : It is utilized as a building block in the synthesis of organic semiconductors and conductive polymers.
- Pharmaceutical Development : The compound is being explored for its potential use in developing new therapeutic agents targeting various diseases due to its promising biological activity.
Case Studies
While specific case studies focusing exclusively on this compound are scarce, related compounds have been studied extensively:
- Thienopyrimidines : Research on thienopyrimidine derivatives has demonstrated antibacterial and cytotoxic activities. Such studies provide insights into the potential biological effects of thieno-based compounds .
- SREBP Pathway Inhibition : Related compounds have shown efficacy in inhibiting sterol-regulatory element binding proteins (SREBPs), which are critical in lipid biosynthesis and metabolism. This suggests a pathway through which this compound might exert beneficial effects in metabolic disorders .
Q & A
Basic Research Questions
Q. What are the key synthetic routes for 4,6-Dimethylthieno[3,4-b]thiophene-2-carboxylic acid, and how are intermediates characterized?
- Methodological Answer : Synthesis typically involves multistep reactions, including lithiation of brominated thiophene precursors, followed by sulfur incorporation and carboxylation. For example, intermediates can be generated via controlled lithiation of 3,4-dibromothiophene, with subsequent quenching using chloroacetic acid. Characterization of intermediates relies on NMR, IR spectroscopy, and mass spectrometry to confirm structural integrity. Final purification employs recrystallization or column chromatography .
Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?
- Methodological Answer : Essential techniques include:
- 1H/13C NMR : To confirm substitution patterns on the thiophene ring.
- FT-IR : For identifying carboxylic acid (-COOH) and methyl group vibrations.
- High-Resolution Mass Spectrometry (HRMS) : To verify molecular weight and fragmentation patterns.
- Elemental Analysis : To validate purity and stoichiometry.
These methods are standard for thiophene derivatives, as outlined in synthesis protocols .
Q. What are the common chemical reactions involving this compound, and how are they optimized?
- Methodological Answer : The carboxylic acid group enables reactions like esterification, amidation, and decarboxylation. For example, coupling with amines via carbodiimide-mediated reactions (e.g., DCC/DMAP) produces amide derivatives. Reaction optimization involves solvent selection (e.g., DMF or THF), temperature control (0–25°C), and stoichiometric ratios to minimize side products .
Advanced Research Questions
Q. How can reaction yields be optimized during the synthesis of derivatives for electronic applications?
- Methodological Answer : Yield optimization requires:
- Solvent Screening : Polar aprotic solvents (e.g., DMF) enhance solubility of thiophene intermediates.
- Catalyst Selection : DMAP improves coupling efficiency in amidation reactions.
- Temperature Gradients : Stepwise heating (e.g., 60°C → room temperature) reduces decomposition.
Comparative studies show yields improve from ~50% to >80% under optimized conditions .
Q. What methodologies are used to evaluate the compound’s biological activity, such as anti-inflammatory effects?
- Methodological Answer :
- In Vitro Assays : COX-1/COX-2 inhibition assays using enzyme-linked immunosorbent assays (ELISA).
- Molecular Docking : Computational models (e.g., AutoDock Vina) predict binding affinities to inflammatory targets like TNF-α.
- Cell-Based Studies : RAW 264.7 macrophages treated with LPS to measure nitric oxide (NO) suppression.
Activity correlates with methyl group positioning, as shown in comparative SAR tables .
Q. How do computational methods predict the compound’s electronic properties for semiconductor applications?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculates HOMO-LUMO gaps (e.g., ~3.2 eV) to assess charge transport.
- Molecular Dynamics (MD) : Simulates packing behavior in polymer matrices.
- Band Structure Analysis : Predicts conductivity using software like Gaussian 09.
These methods align with experimental data from organic thin-film transistors .
Q. How can conflicting data on biological activity across studies be resolved?
- Methodological Answer : Discrepancies arise from variations in:
- Purity : HPLC analysis (≥95% purity) ensures consistency.
- Assay Conditions : Standardizing protocols (e.g., IC50 measurements at fixed pH).
- Structural Analogs : Comparing activities of derivatives (e.g., ethyl ester vs. amide forms) clarifies SAR trends.
For example, anti-inflammatory activity varies with substituent electronegativity .
Q. What are the stability considerations under varying experimental conditions?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
